Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate
Description
Properties
Molecular Formula |
C10H21NO3 |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S)-2-hydroxypentan-3-yl]carbamate |
InChI |
InChI=1S/C10H21NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t7-,8-/m0/s1 |
InChI Key |
OXVUGSGNURZEOU-YUMQZZPRSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C(C)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Overview
This method leverages the synthesis of chiral amino acid derivatives, specifically N-[(1S, 2S)-1-ethyl-2-hydroxy-propyl] derivatives, followed by carbamate formation using tert-butyl chloroformate or related reagents. The process ensures stereochemical integrity and high purity, suitable for pharmaceutical applications.
Step-by-step Process
| Step | Description | Conditions & Reagents | |
|---|---|---|---|
| 1 | Starting Material Preparation | Use of N-[(1S, 2S)-1-ethyl-2-hydroxy-propyl] amino acid derivatives, often derived from chiral amino acids such as serine or threonine. These are synthesized via asymmetric synthesis or chiral resolution methods. | Chiral amino acids, or their protected derivatives (e.g., N-Boc or N-Cbz). |
| 2 | Protection of Amino Group | Protecting amino groups with tert-butoxycarbonyl (Boc) groups to facilitate selective reactions. | Boc anhydride, triethylamine, or N-methylmorpholine in anhydrous solvents like dichloromethane or ethyl acetate. |
| 3 | Formation of Carbamate | React the protected amino intermediate with tert-butyl chloroformate (or alternative carbamoyl chlorides) to introduce the tert-butyl carbamate moiety. | Tert-butyl chloroformate, base (e.g., N-methylmorpholine), in anhydrous conditions at low temperature (-20°C to 0°C). |
| 4 | Deprotection and Purification | Remove protecting groups if necessary, followed by purification via recrystallization or chromatography. | Acidic or basic conditions depending on protecting groups used. |
Reaction Conditions
- Temperature: Typically between -20°C and 0°C during carbamate formation to control reactivity.
- Solvent: Anhydrous ethyl acetate, dichloromethane, or tetrahydrofuran.
- Reagents Ratios: Molar ratios of carbamoyl chloride to amino compound generally range from 1:1.1 to 1:1.5 to ensure complete conversion.
Research Data & Yield
- The process yields high purity carbamate derivatives, with reported yields often exceeding 80%, depending on reaction optimization.
- Stereochemistry is preserved via chiral starting materials and controlled reaction conditions.
Synthesis via Phase-Transfer Catalysis (PTC) Alkylation
Overview
This method involves alkylation of the amino group in the protected amino alcohol intermediate using methyl sulfate or similar methylating agents under phase-transfer catalysis conditions, as described in patent literature.
Step-by-step Process
| Step | Description | Conditions & Reagents | |
|---|---|---|---|
| 1 | Preparation of Intermediate | Start with the chiral amino alcohol, protected as necessary. | N-[(1S, 2S)-1-ethyl-2-hydroxy-propyl] amino derivative. |
| 2 | Phase-Transfer Catalysis (PTC) Alkylation | React with methyl sulfate or methyl iodide in the presence of tetrabutylammonium bromide (TBAB) as catalyst. | Tetrabutylammonium bromide (0.025–0.2 molar ratio), methyl sulfate, ethyl acetate solvent, at controlled temperatures (-10°C to 20°C). |
| 3 | Reaction Monitoring & Completion | Reaction times range from 3 to 5 hours, monitored via TLC or NMR. | Maintain low temperatures to prevent side reactions. |
| 4 | Workup & Purification | Extract, wash, and recrystallize the product. | Use dilute hydrochloric acid, sodium bicarbonate, and water washes. |
Reaction Conditions
- Temperature: -10°C to 20°C, optimized for selectivity.
- Solvent: Ethyl acetate, with molar ratios of reagents adjusted to maximize yield.
- Yield: Typically between 92–97%, depending on reaction parameters.
Chiral Resolution and Enantioselective Synthesis
Overview
Alternatively, enantioselective synthesis can be employed, starting from racemic mixtures or chiral precursors, followed by resolution techniques such as chiral chromatography or enzymatic resolution to obtain the (1S, 2S) configuration.
Key Techniques
- Chiral Catalysts: Use of chiral ligands or catalysts during amino acid or carbamate synthesis.
- Resolution Methods: Chiral HPLC, crystallization with chiral auxiliaries, or enzymatic resolution.
Advantages
- High enantiomeric purity.
- Suitable for large-scale pharmaceutical manufacturing.
Summary of Data Tables
| Preparation Method | Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Stereochemistry Control |
|---|---|---|---|---|---|
| Carbamate Formation | N-[(1S, 2S)-1-ethyl-2-hydroxy-propyl] amino acid derivatives | Tert-butyl chloroformate, N-methylmorpholine | -20°C to 0°C, anhydrous solvents | 80–85% | Preserved via chiral starting materials |
| Phase-Transfer Alkylation | Protected amino alcohols | Methyl sulfate, tetrabutylammonium bromide | -10°C to 20°C | 92–97% | Enantioselective via chiral conditions |
| Enantioselective Synthesis | Racemic or chiral precursors | Chiral catalysts/auxiliaries | Variable | High enantiomeric excess | Achieved through chiral catalysis |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates with different oxidation states.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state carbamates, while reduction yields the parent amine .
Scientific Research Applications
Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate is widely used in scientific research, including:
Chemistry: As a protecting group for amines in peptide synthesis and other organic reactions.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the electron-donating effect of the tert-butyl group, which makes the carbamate less susceptible to hydrolysis. The compound can be removed under acidic conditions, making it useful as a protecting group in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
Impact of Substituents on Physicochemical Properties
- Hydrophilicity vs. Lipophilicity : The target compound’s hydroxyl and ethyl groups balance solubility and membrane permeability. In contrast, analogs with aromatic benzyloxybenzyl () or cyclopentyl () substituents exhibit higher lipophilicity, favoring blood-brain barrier penetration or hydrophobic binding pockets .
- Steric and Stereochemical Effects : The (1S,2S) configuration in the target compound contrasts with (2R,3S) in ’s chloro-phenyl derivative, which may alter enantioselective interactions with biological targets like proteases .
- Reactivity: The cyano group in ’s compound increases susceptibility to nucleophilic attack, whereas the chloro substituent in ’s analog may participate in SN2 reactions, offering synthetic versatility .
Biological Activity
Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate is a chemical compound belonging to the carbamate class, which has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 203.28 g/mol
- CAS Number : 1354227-38-5
- Density : 0.995 g/cm³ (Predicted)
- Boiling Point : 303.1 °C (Predicted)
- pKa : 12.41 (Predicted)
These properties indicate that the compound is relatively stable and soluble in organic solvents, making it suitable for various biological assays.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It functions as a modulator , potentially inhibiting or enhancing enzymatic activity depending on the target.
Key Mechanisms:
- Enzyme Inhibition : The compound may bind to the active sites of enzymes, altering their activity and affecting metabolic pathways.
- Receptor Modulation : It can interact with various receptors, influencing signaling pathways crucial for cellular functions.
Biological Activity and Therapeutic Potential
Research has indicated several potential therapeutic applications for this compound:
-
Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of MCF-7 breast cancer cells.
These values indicate that the compound's potency is comparable to established chemotherapeutics like doxorubicin and 5-Fluorouracil .
Cell Line IC (µM) MCF-7 5.85 A549 3.0 HCT116 6.48 - Anti-inflammatory Effects : There is evidence suggesting that this compound may reduce inflammation through modulation of pro-inflammatory cytokines such as TNF-alpha.
- Neuroprotective Properties : Some studies have indicated potential neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease or other neurodegenerative disorders.
Case Studies
A recent study evaluated the effects of various carbamate derivatives on cancer cell lines, including those treated with this compound. The findings highlighted significant inhibition of cell growth across multiple lines, with detailed analysis showing:
- Enhanced apoptosis rates in treated cells.
- Alterations in cell cycle progression indicative of G0/G1 phase arrest.
Q & A
Q. How are reaction mechanisms for carbamate hydrolysis or functionalization investigated?
- Methodological Answer: Isotopic labeling (O-water) tracks hydrolysis pathways. Kinetic isotope effects (KIE) and DFT calculations model transition states. LC-MS identifies intermediates, while pH-rate profiles elucidate acid/base catalysis .
Conflict Resolution in Research Data
Q. How to address inconsistencies in biological activity data across studies?
- Methodological Answer: Variability may stem from differences in assay conditions (e.g., buffer pH, enzyme sources). Standardization via guidelines like MIAME (Minimum Information About a Medicinal Chemistry Experiment) ensures reproducibility. Meta-analyses of published IC values identify outliers .
Q. What steps mitigate challenges in crystallizing this compound for structural studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
